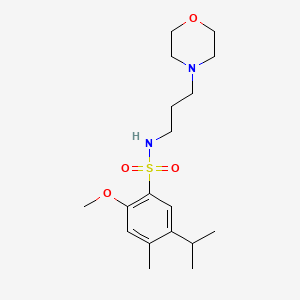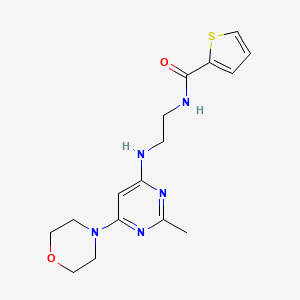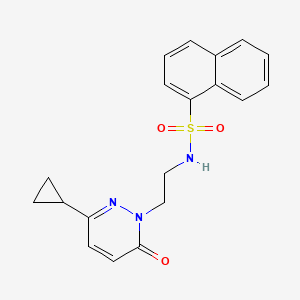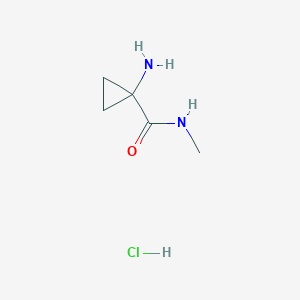
5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides typically contain a sulfonyl group attached to an amine. Although the specific compound is not directly studied in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of sulfonamide derivatives is well-documented in the provided papers. For instance, one study describes the synthesis of a Schiff base by reacting sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, which involves the formation of an enol-imine tautomer in both solid state and solution . Another paper details the synthesis of a triazole derivative by reacting a benzylidenamino compound with morpholine and formaldehyde . Similarly, a series of new sulfonamides were synthesized by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques. In the first paper, the Schiff base's structure was examined crystallographically, and it was found to crystallize in the monoclinic space group . The second paper used IR, NMR spectral data, and computational methods to determine the structure of a triazole molecule . These techniques could be applied to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be inferred from their interactions with other molecules. For example, the Schiff base ligands discussed in the first paper exhibit photochromic and thermochromic characteristics due to proton transfer between enol-imine and keto-amine tautomers . The inhibitory effects of sulfonamide derivatives on enzymes such as acetylcholinesterase were also studied, indicating that these compounds can form enzyme-inhibitor complexes . These findings suggest that the compound may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their structure and reactivity. The Schiff base in the first paper has a specific crystal density and crystallizes in a particular space group . The triazole derivative's HOMO-LUMO energy gap, electronegativity, and mulliken charges were calculated, providing insight into its electronic properties . The sulfonamide derivatives in the third paper were characterized by their spectroscopic data and elemental analysis, which correlated with their molecular structures . These properties are essential for understanding the behavior of "this compound" in various environments.
Applications De Recherche Scientifique
Photochemical Decomposition of Sulfamethoxazole
Sulfamethoxazole, a sulfonamide antibiotic, undergoes photochemical decomposition, resulting in various photoproducts. This study indicates the photolability of sulfonamides and their potential environmental impacts (Wei Zhou & D. Moore, 1994).
Cognitive Enhancing Properties
SB-399885, a sulfonamide derivative, shows high affinity for human recombinant and native 5-HT6 receptors, indicating its potential as a cognitive enhancer. This demonstrates the therapeutic utility of sulfonamide derivatives in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
PI3K Inhibitors for Treating Cough or Idiopathic Pulmonary Fibrosis
Phosphatidylinositol 3-kinase inhibitors, a class including certain sulfonamide derivatives, are explored for treating idiopathic pulmonary fibrosis and cough, showcasing the potential of sulfonamides in addressing pulmonary conditions (P. Norman, 2014).
Antimicrobial and Antifungal Activities
Novel sulfonamides have been synthesized and tested for their antimicrobial and antifungal activities, indicating the role of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (M. Zareef et al., 2007).
Inhibition of Carbonic Anhydrase IX
Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents. This highlights the utility of sulfonamide derivatives in cancer therapy (Nabih Lolak et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-14(2)16-13-18(17(23-4)12-15(16)3)25(21,22)19-6-5-7-20-8-10-24-11-9-20/h12-14,19H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFIBORYMRUCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)
![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)
![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)

![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)
![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)